molecular formula C13H13N3O4 B344226 2-(4,6-Dimethoxy-2-pyrimidinyloxy)benzaldoxime

2-(4,6-Dimethoxy-2-pyrimidinyloxy)benzaldoxime

Cat. No.: B344226
M. Wt: 275.26 g/mol
InChI Key: LOGUXYNNYUMCAE-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxy-2-pyrimidinyloxy)benzaldoxime is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H13N3O4/c1-18-11-7-12(19-2)16-13(15-11)20-10-6-4-3-5-9(10)8-14-17/h3-8,17H,1-2H3

InChI Key

LOGUXYNNYUMCAE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C=NO)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C=NO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 g of hydroxylamine hydrochloride were added to 100 ml of a 1:1 mixed solution of water and methanol containing 3.5 g of potassium carbonate at 0° C. The solution was stirred at 0° C. for 10 minutes. At 0° C., 13.0 g of 2-(4,6-dimethoxy-2-pyrimidinyloxy)benzaldehyde were added to the reaction mixture. The resulting mixture was stirred at room temperature for 1 hour and then warmed at 60° C. for 1 hour. After the reaction mixture was allowed to cool down, it was poured into water, followed by extraction with ethyl acetate. The organic layer was desired over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel chromatography (developer: n-hexane:ethyl acetate=5:1) to obtain 7.7 g of 2-(4,6-dimethoxy-2-pyrimidinyloxy)benzaldoxime.
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